molecular formula C24H31N B3048294 bis(4-cyclohexylphenyl)amine CAS No. 163687-39-6

bis(4-cyclohexylphenyl)amine

Cat. No.: B3048294
CAS No.: 163687-39-6
M. Wt: 333.5 g/mol
InChI Key: MTUXQUMRXRUOEE-UHFFFAOYSA-N
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Description

Bis(4-cyclohexylphenyl)amine is an organic compound with the molecular formula C24H31N and a molecular weight of 333.51 g/mol It is characterized by the presence of two cyclohexyl groups attached to a phenyl ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-cyclohexylphenyl)amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the Leuckart reaction, which is known for the reductive amination of aldehydes and ketones . This reaction typically involves heating a mixture of benzaldehyde and formamide, resulting in the formation of various amine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyclohexylphenyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of bis(4-cyclohexylphenyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-cyclohexylphenyl)amine is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic properties. This structural feature enhances its potential for forming stable coordination complexes and its versatility in various chemical reactions .

Properties

CAS No.

163687-39-6

Molecular Formula

C24H31N

Molecular Weight

333.5 g/mol

IUPAC Name

4-cyclohexyl-N-(4-cyclohexylphenyl)aniline

InChI

InChI=1S/C24H31N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20,25H,1-10H2

InChI Key

MTUXQUMRXRUOEE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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